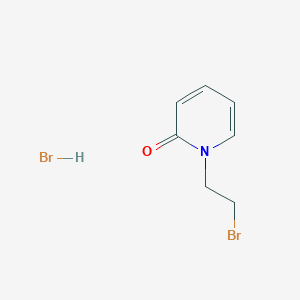
1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide
Overview
Description
Bromoethyl compounds are a class of organic compounds that contain a bromoethyl group (-CH2-CH2-Br). They are often used in organic synthesis due to their reactivity .
Synthesis Analysis
Bromoethyl compounds can be synthesized by the reaction of ethene with hydrogen bromide . The bromination of organic molecules has been extensively studied, and there is a demand for safe and sustainable methodologies .Molecular Structure Analysis
The molecular structure of bromoethyl compounds generally consists of a two-carbon chain (ethyl group) with a bromine atom attached .Chemical Reactions Analysis
Bromoethyl compounds can undergo various chemical reactions, including substitution and elimination reactions, due to the presence of the reactive bromine atom .Physical And Chemical Properties Analysis
Bromoethyl compounds are usually colorless liquids with an ether-like odor . They have a high density and are miscible with many organic solvents .Scientific Research Applications
Synthetic Utility and Structure Elucidation
1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide derivatives have been studied for their synthetic utility. For example, the structure of products obtained by reacting 1,4-dihydropyridine with pyridinium bromide perbromide has been confirmed by NMR spectroscopy as the 2-bromomethyl derivative. This derivative's reaction with various nucleophiles has been extensively studied, highlighting its potential in synthetic chemistry (Alker & Swanson, 1990).
Selective Mono Bromination
Selective mono bromination of 1,4-dihydropyridines to synthesize 2-monobromomethyl derivatives showcases the precise control over the bromination process. This specificity is achieved by using pyridinium bromide perbromide under controlled conditions, demonstrating the compound's versatility in synthetic applications (Mirzaei & Zenouz, 1997).
Hyperbranched Polyelectrolytes
The compound has also been utilized in the synthesis of hyperbranched polyelectrolytes. Through the poly(N-alkylation) of 3,5-bis(bromomethyl)pyridine hydrobromide derivatives, new hyperbranched polyelectrolytes have been produced, with their structure and properties investigated through NMR spectroscopy and kinetic studies. This research demonstrates the compound's application in creating advanced materials (Monmoton et al., 2008).
Bromination and Nucleophilic Substitution Reactions
The bromination of 4-aryl-3,5-dialkoxycarbonyl-2,6-dimethyl-1,4-dihydropyridines and subsequent nucleophilic substitution reactions have been explored, providing insights into the compound's reactivity and potential for generating various derivatives. Such studies have implications for the development of new synthetic methodologies (Skrastin'sh et al., 1991).
Importance in Synthesis of Amphiphilic 1,4-Dihydropyridines
Research has also highlighted the synthesis of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines as intermediates for the synthesis of amphiphilic 1,4-dihydropyridines. These compounds are pivotal for the development of various lipid-like compounds based on the 1,4-dihydropyridine cycle, demonstrating the broad applicability of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide in medicinal chemistry (Rucins et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-bromoethyl)pyridin-2-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.BrH/c8-4-6-9-5-2-1-3-7(9)10;/h1-3,5H,4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJHTXIFPXVTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



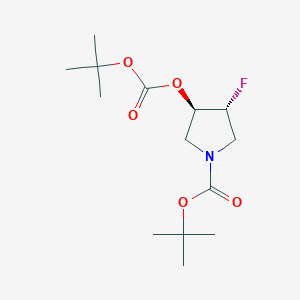
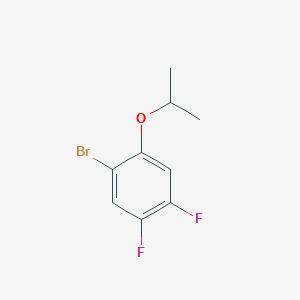
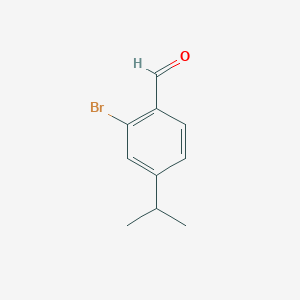
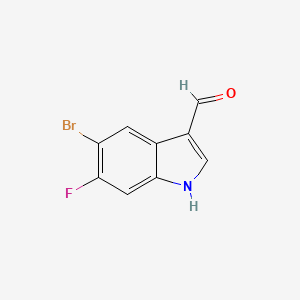
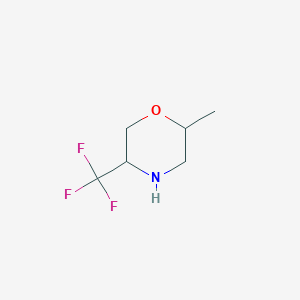
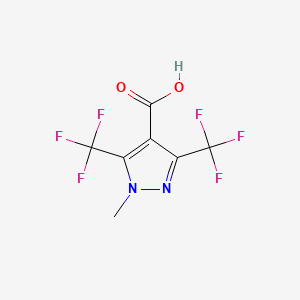
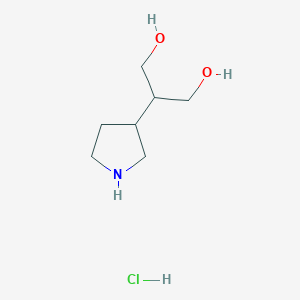
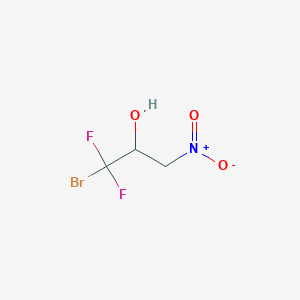
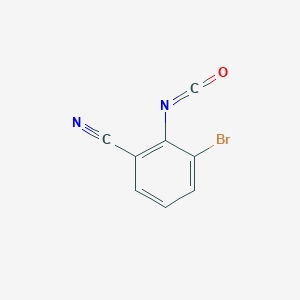
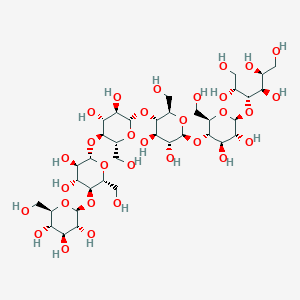
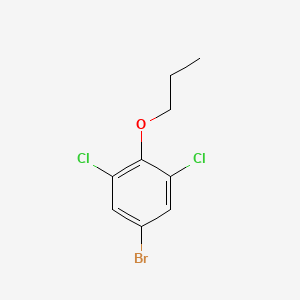
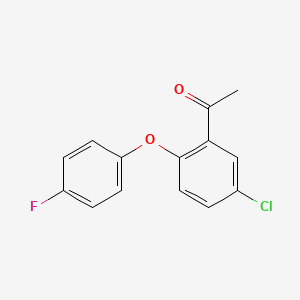
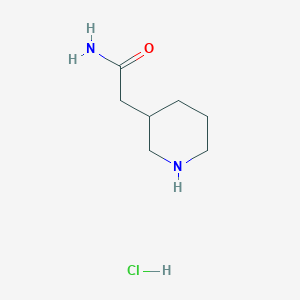
![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)